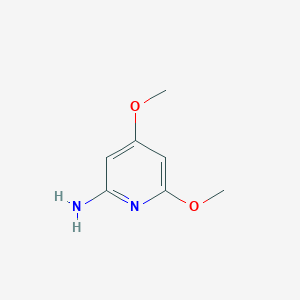

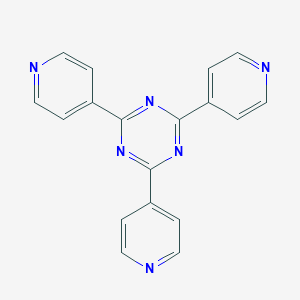

4,6-二甲氧基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple strategies including the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions, showcasing efficient activation of carboxylic acid moieties under mild conditions without undesired racemization (Shiina et al., 2008). Additionally, innovative methods for the parallel synthesis of 4-amino-2,6-dialkylamino-pyridines demonstrate mild, adaptable, and high-yield processes, highlighting the chemical versatility and potential for combinatorial chemistry applications (Menichincheri et al., 2003).

Molecular Structure Analysis

The structural analysis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals intermolecular N-H…N hydrogen bonds forming an extensive three-dimensional network. This network, strengthened by C-H…π and N-H…π-facial hydrogen bonds, is crucial for crystal stabilization, indicating significant structural stability and potential for interactions in molecular assemblies (Șahin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives, such as 4,6-Dimethoxypyridin-2-amine, can be exemplified by reactions leading to the formation of amides and esters. An efficient condensing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), facilitates the condensation of carboxylic acids and amines under atmospheric conditions, showcasing the compound's reactivity towards forming structurally complex molecules (Kunishima et al., 1999).

科学研究应用

有机合成和化学反应

4,6-二甲氧基吡啶-2-胺在有机合成中起着关键的中间体作用。它已被用于合成脂肪族胍,展示了一种节约原子、成本效益高且环保的方法,用于在主要和次要胺中安装胍基功能。这个过程对于开发具有潜在药用应用的化合物是重要的 (Shaw et al., 2015)。此外,这种化合物还参与了新的三嗪衍生物与喹啉的设计和生物评价,突显了它在创造具有潜在生物性质的化合物中的作用 (Parikh & Vyas, 2012)。

晶体学和结构分析

在晶体学中,4,6-二甲氧基吡啶-2-胺已被用于研究氢键和分子结构。例如,它与2-(1H-吲哚-3-基)乙酸的共晶形成了一个氢键超分子链,展示了该化合物在开发具有特定结构特征的晶体材料中的作用 (Ebenezer & Muthiah, 2010)。这些研究对于理解分子相互作用并设计具有所需性质的新材料至关重要。

超分子化学

该化合物的应用延伸到超分子化学领域,其中它形成特定的氢键结构。这一方面对于开发可能在纳米技术、药物传递和分子识别中应用的新型超分子结构至关重要 (Thanigaimani et al., 2009)。对这些氢键结构的详细分析提供了关于分子组装和相互作用基础的见解。

安全和危害

未来方向

属性

IUPAC Name |

4,6-dimethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHFMMWZGEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)